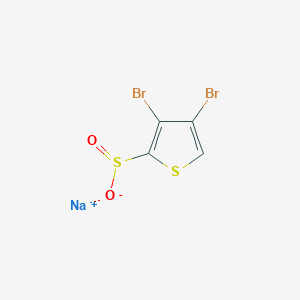

Sodium 3,4-dibromothiophene-2-sulfinate

Description

Significance of Thiophene (B33073) Derivatives in Advanced Chemical Synthesis and Materials Science

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a foundational structure in a vast array of organic compounds. wikipedia.orgnih.gov Thiophene derivatives are crucial building blocks in the development of pharmaceuticals and agrochemicals. wikipedia.orgnih.gov A common strategy in medicinal chemistry involves replacing a benzene (B151609) ring with a thiophene ring in a biologically active molecule, which often retains or enhances its activity. wikipedia.org This has led to the incorporation of the thiophene nucleus in numerous drugs, including the antiplatelet agent Clopidogrel, the antipsychotic Olanzapine, and the non-steroidal anti-inflammatory drug (NSAID) lornoxicam. wikipedia.orgresearchgate.net

Beyond medicine, thiophene-based materials have become a cornerstone of materials science, particularly in the field of organic electronics. researchgate.netbohrium.com Their unique electronic and optical properties are harnessed in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govresearchgate.net The ability of thiophene to form stable, conjugated polymers and oligomers is central to these applications. bohrium.com Furthermore, thiophene derivatives are being explored as electrode materials for high-performance sodium-ion batteries and as specialized sensors. researchgate.netrsc.org

Table 1: Applications of Thiophene Derivatives

| Field | Application | Examples |

|---|---|---|

| Medicinal Chemistry | Pharmaceuticals | Lornoxicam (NSAID), Clopidogrel (Antiplatelet), Olanzapine (Antipsychotic) wikipedia.orgresearchgate.net |

| Agrochemicals | Building blocks for pesticides and herbicides wikipedia.org | |

| Materials Science | Organic Electronics | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) nih.govresearchgate.net |

| Energy | Organic solar cells, Electrode materials for batteries researchgate.netrsc.org |

Role of Organosulfur Compounds and Sulfinate Salts as Versatile Building Blocks in Modern Synthesis

Organosulfur compounds, defined by the presence of a carbon-sulfur bond, are ubiquitous in nature and indispensable in synthetic chemistry. wikipedia.orgtaylorandfrancis.com They are found in essential amino acids like cysteine and methionine, vitamins such as biotin (B1667282) and thiamine, and life-saving antibiotics like penicillin. wikipedia.orgbritannica.com In chemical synthesis, their diverse reactivity across various oxidation states makes them valuable reagents and intermediates. britannica.comnih.gov

Among this class, sulfinate salts (RSO₂Na) have emerged as exceptionally versatile and powerful building blocks. rsc.orgresearchgate.net These salts are generally stable, easy to handle, and can be prepared from inexpensive starting materials like sulfonyl chlorides. rsc.orgnih.gov Their synthetic utility stems from their ability to act as sulfonylating (RSO₂–), sulfenylating (RS–), or sulfinylating (RSO–) agents, depending on the reaction conditions. rsc.orgnih.gov This multifaceted reactivity allows for the construction of critical S–S, N–S, and C–S bonds, providing access to a wide range of important sulfur-containing molecules. rsc.orgnih.gov

Sodium sulfinates are key precursors for synthesizing compounds such as:

Sulfones (R-SO₂-R¹) : Important motifs in pharmaceuticals. researchgate.netresearchgate.net

Sulfonamides (R-SO₂-NR¹R²) : A class of compounds famous for the sulfa drugs. rsc.orgresearchgate.net

Thiosulfonates (R-SO₂-S-R¹) : Used in various synthetic transformations. rsc.orgnih.gov

The development of new synthetic methods, including photoredox catalysis and site-selective C–H sulfonylation, continues to expand the applications of sodium sulfinates in modern organic chemistry. rsc.orgsemanticscholar.org

Table 2: Key Reactions of Sodium Sulfinates

| Reagent Type | Bond Formed | Product Class |

|---|---|---|

| Sulfonylating Agent (RSO₂⁻) | C–S | Sulfones, β-Keto Sulfones rsc.orgnih.gov |

| N–S | Sulfonamides rsc.orgnih.gov | |

| Sulfenylating Agent (RS⁻) | S–S | Thiosulfonates nih.gov |

| C–S | Sulfides rsc.org |

Unique Aspects of Halogenated Thiophene Architectures in Chemical Reactivity

The thiophene ring is considered aromatic but is significantly more reactive towards electrophilic substitution than benzene. wikipedia.orgnumberanalytics.com This high reactivity allows for straightforward halogenation, such as bromination or chlorination, which can occur rapidly even at low temperatures. wikipedia.orgiust.ac.ir The introduction of halogen atoms onto the thiophene ring creates a versatile chemical architecture with unique reactivity.

Halogenated thiophenes are pivotal intermediates in organic synthesis, primarily because the halogen atoms serve as excellent leaving groups in metal-catalyzed cross-coupling reactions. jcu.edu.au This allows for the precise and controlled formation of new carbon-carbon or carbon-heteroatom bonds. Reactions such as the Suzuki, Stille, and Kumada couplings are frequently employed with bromothiophenes to build more complex molecular structures, including oligomers and polymers for materials science or intricate scaffolds for medicinal chemistry. jcu.edu.au

The reactivity of a halogenated thiophene is influenced by the number and position of the halogen atoms. For instance, dibrominated thiophenes like 3,4-dibromothiophene (B32776) offer two reactive sites for sequential or differential functionalization. researchgate.netnih.gov The presence of bromine atoms also influences the electronic properties of the thiophene ring, which can affect the reactivity of other positions and the properties of the final product. The selective removal or exchange of these halogens further adds to their synthetic utility. jcu.edu.auscispace.com

Research Landscape and Emerging Trends for Sodium 3,4-dibromothiophene-2-sulfinate

While extensive research exists on thiophene derivatives and sulfinate salts individually, specific studies focusing on this compound are not widely documented in publicly available literature. However, the unique trifunctional nature of this compound—possessing two bromine atoms and a sodium sulfinate group on a thiophene core—positions it as a highly valuable and specialized building block for advanced organic synthesis.

The emerging trends for a compound with this architecture can be inferred from its constituent parts:

Multi-Functional Handle for Complex Synthesis : The compound offers three distinct reactive sites. The two bromine atoms at the 3 and 4 positions can be selectively addressed in cross-coupling reactions to introduce different substituents. Simultaneously, the sulfinate group at the 2-position can be used to introduce a sulfonyl moiety or other sulfur-based functional groups.

Precursor for Advanced Materials : This molecule could serve as a monomer or a key intermediate for the synthesis of novel conjugated polymers. The dibromo functionality allows for polymerization, while the sulfinate group could be used to tune the electronic properties (e.g., electron-withdrawing character) or solubility of the resulting material, which is critical for applications in organic electronics.

Scaffold for Medicinal Chemistry : The ability to introduce three different points of diversity onto a single thiophene ring makes this compound an attractive scaffold for creating libraries of complex molecules. These libraries could be screened for biological activity, potentially leading to the discovery of new drug candidates.

Future research will likely focus on developing synthetic protocols that exploit the differential reactivity of the C-Br and C-SO₂Na bonds, enabling the controlled and sequential construction of highly substituted thiophene derivatives that are otherwise difficult to access.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4HBr2NaO2S2 |

|---|---|

Molecular Weight |

328.0 g/mol |

IUPAC Name |

sodium;3,4-dibromothiophene-2-sulfinate |

InChI |

InChI=1S/C4H2Br2O2S2.Na/c5-2-1-9-4(3(2)6)10(7)8;/h1H,(H,7,8);/q;+1/p-1 |

InChI Key |

RUJHWDBEIBYAMR-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C(=C(S1)S(=O)[O-])Br)Br.[Na+] |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Sodium 3,4 Dibromothiophene 2 Sulfinate

Reactivity Paradigms of Sodium Sulfinates: Nucleophilic, Electrophilic, and Radical Pathways

Sodium sulfinates (RSO₂Na) are remarkably versatile reagents in organic synthesis, capable of exhibiting nucleophilic, electrophilic, and radical-based reactivity depending on the specific reaction conditions. rsc.orgresearchgate.netnih.gov This multifaceted nature has established them as powerful building blocks for the construction of a wide array of organosulfur compounds. rsc.orgsemanticscholar.org

Over the past decade, the flexible reactivity of sodium sulfinates has been extensively explored. rsc.org They can act as:

Nucleophiles: In transition-metal-catalyzed cross-coupling reactions, sulfinate salts can serve as nucleophilic partners, transferring an aryl or alkyl group with concomitant extrusion of sulfur dioxide (SO₂). This desulfinative coupling has become a significant method for forming carbon-carbon bonds. concordia.ca

Electrophiles: Under certain oxidative conditions, sodium sulfinates can function as electrophilic sulfonylating agents. For instance, they can react with nucleophiles like amines to form sulfonamides. rsc.orgnih.gov

Radical Precursors: Through single-electron transfer (SET) processes, sodium sulfinates are readily oxidized to form sulfonyl radicals (RSO₂•). researchgate.netresearchgate.net This pathway is central to a vast number of modern synthetic transformations, including those initiated by photoredox catalysis or electrochemical methods. researchgate.netresearchgate.net

This diverse reactivity allows for the formation of various bond types, including S–S, N–S, and C–S, leading to the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones. nih.govrsc.org

Radical Reactions Initiated by Sodium 3,4-dibromothiophene-2-sulfinate

This compound, like other sodium sulfinates, is a potent precursor for the generation of sulfonyl radicals. These radical species are highly reactive intermediates that can engage in a variety of bond-forming reactions. researchgate.netresearchgate.net The generation of sulfonyl radicals from stable and easy-to-handle sodium sulfinates has become a popular strategy in modern organic synthesis, often proceeding under mild conditions. researchgate.netresearchgate.net

The formation of a sulfonyl radical from a sodium sulfinate typically proceeds via a single-electron transfer (SET) oxidation of the sulfinate anion. rsc.org This process can be initiated by various methods, including chemical oxidants, electrochemical oxidation, or, most notably in recent years, visible-light photoredox catalysis. researchgate.netresearchgate.netrsc.org In a typical photoredox cycle, an excited photocatalyst oxidizes the sulfinate salt (RSO₂⁻) to the corresponding sulfonyl radical (RSO₂•), which then enters into subsequent chemical transformations. rsc.orgnih.gov

Once generated, the sulfonyl radical is a key intermediate that can participate in several reaction pathways. researchgate.net A primary behavior is its addition to carbon-carbon multiple bonds, such as those in alkenes and alkynes. acs.orgresearchgate.net This addition is often reversible, but the resulting carbon-centered radical can be trapped in subsequent steps to drive the reaction forward. acs.org The sulfonyl group is strongly electron-withdrawing, which influences the reactivity of the radical adducts formed. researchgate.net

Sulfonyl radicals generated from precursors like this compound are instrumental in forming both carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netmdpi.com

Carbon-Carbon Bond Formation: Visible-light-mediated desulfonylative transformations have emerged as a powerful tool for C-C bond construction. mdpi.com In these reactions, the initially formed sulfonyl radical can, under certain conditions, extrude sulfur dioxide (SO₂) to generate a carbon-centered radical (R•). This carbon radical is then available to form a new C-C bond with a suitable reaction partner. However, the more common pathway involves the sulfonyl radical itself acting as the key intermediate. For example, the addition of a sulfonyl radical to an alkene generates a carbon-centered radical intermediate, which can then participate in cyclization or other coupling reactions. researchgate.netacs.org

Carbon-Heteroatom Bond Formation: The formation of carbon-sulfur (C–S) bonds is a direct consequence of reactions involving sulfonyl radicals. nih.gov The addition of a sulfonyl radical across a double or triple bond results in the formation of a C–S bond and a new carbon-centered radical, leading to products such as vinyl or alkyl sulfones. acs.orgrsc.org Photocatalysis has provided numerous methods for these types of transformations under very mild conditions. nih.govresearchgate.net These reactions are valuable for creating sulfone-containing molecules, which are prevalent in pharmaceuticals and agrochemicals. acs.org

Interactive Data Table: Reactivity of Sulfonyl Radicals

| Radical Source | Initiator | Reactant | Bond Formed | Product Type |

| Sodium Sulfinate | Photocatalyst (SET) | Alkene | C-S, C-C | β-Ketosulfones |

| Sulfonyl Chloride | Visible Light | Heteroarene | C-S | Aryl Sulfones |

| Sodium Sulfinate | Electrochemical | Amine | N-S | Sulfonamides |

| Sulfonyl Hydrazide | Photocatalyst (SET) | Alkene | C-S | Vinyl Sulfones |

Transition-Metal Catalyzed Transformations Involving 3,4-dibromothiophene-2-sulfinate

Thiophene (B33073) sulfinates, including the 3,4-dibromo substituted variant, are effective coupling partners in transition-metal-catalyzed reactions. rsc.orgresearchgate.net These reactions often proceed via a desulfinative pathway, where the sulfinate group acts as a leaving group, extruding SO₂ and enabling the formation of a new carbon-carbon or carbon-heteroatom bond at the original site of the sulfinate. concordia.carsc.org Palladium and nickel are common catalysts for these transformations. researchgate.netmdpi.com

Palladium catalysis is particularly prominent for cross-coupling reactions involving heteroaromatic sulfinates. rsc.orgrsc.org Thiophene sulfinates can serve as effective nucleophilic coupling partners in reactions with aryl and heteroaryl halides. rsc.orgacs.org These desulfinylative cross-coupling reactions offer a valuable alternative to more traditional methods like the Suzuki-Miyaura coupling, especially for heterocyclic systems where the corresponding boronic acids may be unstable or difficult to prepare. rsc.org The reactions are typically efficient and demonstrate good functional group tolerance. acs.orgacs.org

An example is the coupling of a thiophene sulfinate with an aryl bromide, which proceeds in the presence of a palladium catalyst to yield an aryl-substituted thiophene. rsc.org This method provides direct access to biaryl structures containing a thiophene motif.

Oxidative addition is a fundamental and often rate-determining step in many palladium-catalyzed cross-coupling cycles. csbsju.educhemrxiv.org In the context of a reaction involving a halogenated thiophene substrate (Ar-X), the catalytic cycle typically begins with the oxidative addition of the C-X bond to a low-valent palladium(0) complex, such as Pd(PPh₃)₄. csbsju.edumdpi.com

This process involves the insertion of the palladium atom into the carbon-halogen bond, breaking the C-X bond and forming new Pd-C and Pd-X bonds. researchgate.net This transforms the palladium center from a Pd(0) to a Pd(II) oxidation state, generating a square planar organopalladium(II) halide intermediate (Ar-Pd(L)₂-X). csbsju.edunih.gov The reactivity in this step is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the thiophene ring. csbsju.eduresearchgate.net This initial activation of the halogenated substrate is crucial for the subsequent steps of the catalytic cycle, such as transmetalation (if using a sulfinate as the nucleophilic partner in a traditional coupling) or other follow-up reactions. acs.orgcsbsju.edu

Nickel-Catalyzed Reactions

Nickel catalysts offer a cost-effective and highly effective alternative to palladium for cross-coupling reactions involving sulfinate salts. researchgate.net These reactions provide a powerful method for the synthesis of diaryl and heteroaryl-aryl sulfones from aryl halides and sodium sulfinates. researchgate.netmdpi.com

A notable application is the cross-coupling of (hetero)aryl bromides with sodium sulfinates. Research has demonstrated that a variety of functional groups and heteroaromatic systems, including thiophenes, are well-tolerated under nickel-catalyzed conditions. researchgate.netmdpi.com For instance, a dual catalytic system employing a nickel catalyst and an organoboron photocatalyst under visible light has been shown to effectively couple aryl bromides with sodium sulfinates, including thiophene-derived substrates, to produce the corresponding sulfones in good yields. mdpi.com This indicates that this compound can serve as a robust coupling partner in these transformations to generate 2-sulfonyl-3,4-dibromothiophene derivatives.

Table 1: Representative Nickel-Catalyzed Sulfone Synthesis

| Aryl Halide | Sulfinate Partner | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromobenzonitrile | Sodium benzenesulfinate | NiBr₂·3H₂O / dtbbpy / AQDAB (photocatalyst) | 85 | mdpi.com |

| 3-Bromothiophene | Sodium benzenesulfinate | NiBr₂·3H₂O / dtbbpy / AQDAB (photocatalyst) | 56 | mdpi.com |

| 4-Bromopyridine | Sodium benzenesulfinate | NiBr₂·3H₂O / dtbbpy / AQDAB (photocatalyst) | 81 | mdpi.com |

| 4-Bromoanisole | Sodium p-toluenesulfinate | NiCl₂(IMes)₂ | 95 | researchgate.net |

Copper-Catalyzed Processes

Copper-catalyzed reactions have emerged as versatile and practical methods for the transformation of sodium sulfinates. nih.gov These processes enable the formation of various sulfur-containing compounds, including sulfones and sulfonamides, often under mild conditions. organic-chemistry.orgrsc.org

Copper catalysis has been successfully applied to the sulfonylation of various substrates. For example, the copper-catalyzed oxidative hydrosulfonylation of alkynes with sodium sulfinates provides stereoselective access to (E)-alkenyl sulfones. organic-chemistry.org Another significant application is the electrophilic amination of sodium sulfinates using O-benzoyl hydroxylamines as the amine source. This copper-catalyzed reaction provides a direct and efficient route to a wide range of sulfonamides at room temperature without the need for additional ligands or bases. rsc.org This methodology is directly applicable to this compound for the synthesis of the corresponding sulfonamides. Furthermore, copper catalysts can mediate the coupling of aryl iodonium salts with sulfinates, expanding the toolbox for creating C-S bonds. nih.gov

Investigations into Directed Bond-Forming Reactions

The sulfinate group of this compound is a versatile functional handle for directed bond-forming reactions. nih.gov By selecting appropriate reaction conditions and catalysts, the sulfur atom can be leveraged to form new bonds with carbon or nitrogen, providing access to key structural motifs like sulfones, sulfides, and sulfonamides. nih.govnih.govbeilstein-journals.orgnih.gov

S-C Bond Formation: Synthesis of Sulfides and Sulfones

The formation of a sulfur-carbon bond is one of the most valuable transformations of sodium sulfinates, leading to the synthesis of sulfones and, under certain conditions, sulfides. mdpi.com

Synthesis of Sulfones: The most direct application of this compound in S-C bond formation is its use as a sulfonylating agent (RSO₂⁻). nih.gov As detailed in the sections on nickel and copper catalysis, the cross-coupling of the sulfinate with aryl, heteroaryl, or vinyl halides and pseudohalides is a robust method for constructing aryl sulfones. researchgate.netmdpi.com These reactions typically proceed with high efficiency and functional group tolerance. The traditional route to sulfones via the oxidation of sulfides is often less direct and may not be compatible with sensitive functional groups. organic-chemistry.org

Synthesis of Sulfides: While sulfinates are more commonly used to form sulfones, they can also serve as precursors to sulfides. This transformation requires a reduction of the sulfur center. Certain methodologies have been developed that utilize sodium sulfinates as a source for the sulfenylating agent (RS⁻) under specific reductive conditions, enabling the formation of diaryl or aryl alkyl sulfides. mdpi.com For example, systems employing reducing agents like tetrabutylammonium iodide (TBAI)/H₂SO₄ can convert sodium sulfinates into intermediates that lead to disulfides, which can be further transformed into sulfides. beilstein-journals.orgbeilstein-journals.org

Table 2: S-C Bond Forming Reactions with Sulfinates

| Product Type | Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Aryl Sulfone | Aryl Halide + Sodium Sulfinate | Nickel or Copper Catalyst | High efficiency, broad scope | researchgate.netmdpi.com |

| (E)-Alkenyl Sulfone | Alkyne + Sodium Sulfinate | Copper(I) Chloride | Stereoselective, good yields | organic-chemistry.org |

| Diaryl Sulfide | Aryl Halide + Sodium Sulfinate | Reductive coupling conditions | Requires reduction of sulfinate | mdpi.com |

| Disulfide | Sodium Sulfinate | TBAI / H₂SO₄ | Intermediate for sulfide synthesis | beilstein-journals.org |

S-N Bond Formation: Access to Sulfonamides

The synthesis of sulfonamides represents a crucial S-N bond-forming reaction, given the prevalence of the sulfonamide moiety in medicinal chemistry. ekb.egresearchgate.net this compound is a valuable precursor for preparing thiophene-based sulfonamides.

Direct conversion can be achieved through transition metal-catalyzed amination. A highly efficient method involves the copper-catalyzed reaction of sodium sulfinates with electrophilic amine sources like O-benzoyl hydroxylamines. rsc.org This protocol is notable for its mild, room-temperature conditions and proceeds without requiring an external base or ligand, offering a straightforward route to both N-aryl and N-alkyl sulfonamides. Other approaches involve the in-situ generation of a sulfonyl chloride or a related activated species from the sulfinate, which then reacts with an amine. organic-chemistry.org For example, treatment of a sulfinate with N-bromosuccinimide (NBS) in the presence of an amine can yield the corresponding sulfonamide. nih.govorganic-chemistry.org

Table 3: Representative S-N Bond Formation for Sulfonamide Synthesis

| Amine Source | Sulfinate Partner | Catalyst/Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methyl-N'-(benzoyloxy)benzenecarboximidamide | Sodium p-toluenesulfinate | Cu(OAc)₂ (2 mol%) | 95 | rsc.org |

| N'-(benzoyloxy)benzimidamide | Sodium benzenesulfinate | Cu(OAc)₂ (2 mol%) | 93 | rsc.org |

| Piperidine | Sulfinate from Thiosulfonate | N-Bromosuccinimide (NBS) | 99 | organic-chemistry.org |

| Aniline | Sulfinate from Thiosulfonate | N-Bromosuccinimide (NBS) | 96 | organic-chemistry.org |

S-S Bond Formation: Pathways to Thiosulfonates

The formation of thiosulfonates from sodium sulfinates, such as this compound, is a significant transformation in organosulfur chemistry, establishing a sulfur-sulfur (S-S) bond. Various synthetic strategies have been developed to achieve this, often involving the coupling of the sulfinate moiety with a sulfur-containing counterpart. These reactions typically proceed through radical-based mechanisms, facilitated by transition metal catalysts or specific mediating agents.

One prominent pathway involves the cross-coupling of sodium sulfinates with thiols. organic-chemistry.orgnih.gov This method can be catalyzed by inexpensive and non-toxic iron(III) salts under aerobic conditions. organic-chemistry.org The proposed mechanism involves the in-situ formation of both sulfonyl (RSO₂•) and sulfenyl (RS•) radicals, which then undergo a cross-coupling reaction to yield the desired thiosulfonate. organic-chemistry.org The use of atmospheric oxygen as the oxidant makes this a sustainable process. organic-chemistry.org Similarly, copper-catalyzed reactions of sodium sulfinates with thiols or disulfides in air also efficiently produce thiosulfonates. organic-chemistry.orgnih.gov

Another effective strategy is the disproportionate coupling of sodium sulfinates. researchgate.net This reaction can be mediated by reagents such as Boron trifluoride etherate (BF₃·OEt₂). The mechanism is believed to involve the formation of a sulfinyl radical, which then disproportionates to generate a thiyl radical and a sulfonyl radical. researchgate.net These radicals subsequently combine to form the S–S bond of the thiosulfonate. researchgate.net Mechanistic studies involving systems like tetrabutylammonium iodide (TBAI) and H₂SO₄ also indicate that thiosulfonates are key intermediates in the conversion of sodium sulfinates to disulfides. beilstein-journals.orgbeilstein-journals.org

Furthermore, thiosulfonates can be synthesized from sulfonyl hydrazides, which are derivatives of sulfinic acids. These reactions can be mediated by N-Bromosuccinimide (NBS) in the presence of DABCO under an air atmosphere, proceeding through a proposed radical mechanism to construct the S(O₂)–S bond. researchgate.net The reaction of sulfinates with N-amidopyridinium salts, when exposed to visible light, can also generate sulfonyl radicals, which are key intermediates in pathways leading to sulfur-containing compounds. nih.gov

| Method | Catalyst/Mediator | Co-reactant | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Catalytic Cross-Coupling | Iron(III) Chloride (FeCl₃) | Thiols | In-situ formation and cross-coupling of sulfonyl and sulfenyl radicals under aerobic conditions. | organic-chemistry.orgnih.gov |

| Catalytic Cross-Coupling | Copper Iodide (CuI) | Thiols / Disulfides | Copper-catalyzed formation of sulfur-sulfur bonds in the presence of air. | organic-chemistry.orgnih.gov |

| Disproportionate Coupling | Boron Trifluoride Etherate (BF₃·OEt₂) | None (self-coupling) | Formation of a sulfinyl radical, which disproportionates into thiyl and sulfonyl radicals. | researchgate.net |

| Intermediate Formation | Tetrabutylammonium Iodide (TBAI)/H₂SO₄ | None | Thiosulfonates are identified as key intermediates in the synthesis of disulfides from sulfinates. | beilstein-journals.orgbeilstein-journals.org |

Computational Chemistry in Mechanistic Studies of 3,4-dibromothiophene (B32776) Sulfinates

Computational chemistry has emerged as an indispensable tool for investigating the intricate reaction mechanisms of organosulfur compounds, including 3,4-dibromothiophene sulfinates. Theoretical methods, most notably Density Functional Theory (DFT), provide profound insights into molecular structures, reaction pathways, and the electronic properties that govern reactivity. scienceacademique.commdpi.com These computational studies allow for the exploration of transient species like reaction intermediates and transition states, which are often difficult to characterize experimentally. youtube.comresearchgate.net By modeling these complex systems, researchers can predict and rationalize the outcomes of reactions, including their rates and selectivity. nih.govnottingham.ac.uk

Density Functional Theory (DFT) for Reaction Pathways and Transition State Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and compute their properties. nih.gov In the context of mechanistic studies, DFT is employed to map out the potential energy surface of a reaction, identifying the most energetically favorable pathway from reactants to products. acs.org This involves the geometric optimization of all relevant species, including reactants, intermediates, transition states, and products. acs.org

A crucial aspect of this analysis is the location and characterization of transition states (TSs), which represent the maximum energy point along a reaction coordinate. youtube.comresearchgate.net The calculated energy of the transition state relative to the reactants provides the activation energy barrier, a key determinant of the reaction rate. DFT calculations have been successfully applied to understand the divergent reactivity of sulfinates, for example, by computing the reaction energy profiles for competing one-electron versus two-electron pathways. nih.gov Functionals such as B3LYP are commonly used in these studies, often paired with basis sets like 6-31G(d,p), to provide reliable results for medium-sized organic systems. nih.govnih.gov

The insights gained from DFT calculations are comprehensive. For instance, in studies of thiophene derivatives, DFT has been used to elucidate decomposition mechanisms, analyze adsorption on surfaces, and investigate thermodynamic properties. researchgate.netmdpi.comresearchgate.net These analyses help to build a complete picture of the reaction mechanism, detailing each elementary step and the energetic landscape that governs the transformation.

| Application | Description | Significance | Reference |

|---|---|---|---|

| Geometry Optimization | Calculation of the lowest-energy structure for reactants, intermediates, products, and transition states. | Provides accurate molecular structures and their relative stabilities. | acs.org |

| Transition State (TS) Search | Locating the saddle point on the potential energy surface connecting reactants and products. | Identifies the highest energy barrier, allowing for the calculation of activation energy and reaction rates. | youtube.comresearchgate.net |

| Reaction Pathway Mapping | Connecting stationary points (minima and transition states) to construct a complete energy profile for the reaction. | Elucidates the step-by-step mechanism and identifies rate-determining steps. | nih.govchemrxiv.org |

| Thermodynamic Calculations | Computation of thermodynamic properties such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). | Determines the overall feasibility and spontaneity of a reaction. | youtube.com |

| Frontier Molecular Orbital (FMO) Analysis | Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Helps predict the reactivity and sites of electrophilic or nucleophilic attack. | nih.gov |

Elucidation of Regioselectivity and Stereospecificity in Sulfinate Reactivity

Regioselectivity and stereospecificity are fundamental concepts in organic synthesis that dictate the precise location and three-dimensional orientation of bond formation. Computational methods, particularly DFT, are highly effective in predicting and explaining the selectivity observed in the reactions of sulfinates.

Regioselectivity refers to the preference of a reaction to occur at one specific site on a molecule over other possible sites. For a substrate like this compound, reactions could potentially occur at the sulfinate group, various positions on the thiophene ring, or the carbon-bromine bonds. DFT calculations can elucidate the regiochemical outcome by comparing the activation energies of the transition states for all competing pathways. nih.gov The reaction pathway with the lowest activation energy barrier is kinetically favored and will correspond to the major product formed. nih.gov This approach has been used to understand regioselectivity in various reactions, including sulfinate-mediated C-H functionalization. nottingham.ac.uk

Stereospecificity describes how the stereochemistry of the starting material influences the stereochemistry of the product. While sulfinates themselves are not typically chiral at the sulfur atom, reactions involving them can create new stereocenters. DFT can be used to model the three-dimensional arrangement of atoms in the transition state. By analyzing steric and electronic interactions within the transition state structures leading to different stereoisomers, chemists can understand why one particular stereochemical outcome is favored. Although direct studies on 3,4-dibromothiophene sulfinate are limited, the principles have been applied to related sulfur compounds like sulfoxides, where stereoselective Pummerer reactions have been investigated. acs.org

| Type of Selectivity | Computational Method | Information Obtained | Reference |

|---|---|---|---|

| Regioselectivity | Comparison of Transition State Energies | Identifies the lowest energy reaction pathway, predicting the major regioisomer. | nih.govnottingham.ac.uk |

| Analysis of Fukui Functions / Local Softness | Predicts the most reactive sites for nucleophilic or electrophilic attack based on electron density changes. | scielo.org.mxjmcs.org.mx | |

| Stereospecificity / Stereoselectivity | Analysis of Transition State Geometries | Examines steric hindrance and electronic interactions in competing 3D transition state models to explain the formation of a specific stereoisomer. | acs.org |

| Conformational Analysis | Determines the most stable conformations of reactants and intermediates that lead into the stereodetermining transition state. | acs.org |

Advanced Spectroscopic and Computational Characterization of Sodium 3,4 Dibromothiophene 2 Sulfinate

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the molecular vibrations and, consequently, the bonding and functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

Table 1: Predicted FTIR Spectral Assignments for Sodium 3,4-dibromothiophene-2-sulfinate

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C=C Stretch (Thiophene Ring) | 1600-1400 |

| S=O Asymmetric Stretch (Sulfinate) | ~1100 |

| S=O Symmetric Stretch (Sulfinate) | ~1000 |

| C-S Stretch (Thiophene Ring) | 850-600 |

| C-Br Stretch | 700-500 |

Note: This table is predictive and awaits experimental verification.

Raman Spectroscopy

Similar to FTIR, specific Raman spectroscopic data for this compound is not documented in publicly accessible research. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C and C-S stretching modes of the thiophene (B33073) ring are expected to be prominent in the Raman spectrum. The symmetric S=O stretching vibration of the sulfinate group should also be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule.

¹H and ¹³C NMR Investigations

Experimental ¹H and ¹³C NMR data for this compound are not available. For the precursor, 3,4-dibromothiophene (B32776), the ¹H NMR spectrum shows a singlet for the two equivalent protons on the thiophene ring. chemicalbook.com For this compound, the introduction of the sulfinate group at the 2-position would render the remaining proton at the 5-position chemically distinct, resulting in a single peak in the ¹H NMR spectrum.

In the ¹³C NMR spectrum, four distinct signals would be expected for the four carbon atoms of the thiophene ring, as they are in different chemical environments due to the substitution pattern. The carbon atom attached to the sulfinate group (C2) would likely be the most deshielded.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (at C5) | 7.0 - 8.0 | Singlet |

| ¹³C (C2-SO₂Na) | 140 - 150 | Singlet |

| ¹³C (C3-Br) | 110 - 120 | Singlet |

| ¹³C (C4-Br) | 110 - 120 | Singlet |

| ¹³C (C5-H) | 125 - 135 | Singlet |

Note: These are estimated chemical shift ranges and require experimental validation.

³³S NMR for Sulfur Speciation Studies

³³S NMR spectroscopy could provide direct information about the electronic environment of the two sulfur atoms in this compound. However, the low natural abundance and quadrupolar nature of the ³³S nucleus make this technique challenging. To date, no ³³S NMR studies have been reported for this specific compound. If obtainable, the spectrum would be expected to show two distinct resonances corresponding to the thiophene sulfur and the sulfinate sulfur, with their chemical shifts being indicative of their respective oxidation states and bonding environments.

X-ray Spectroscopy for Electronic and Chemical State Analysis of Sulfur

X-ray absorption spectroscopy (XAS), particularly at the sulfur K-edge, is a powerful tool for probing the electronic structure and oxidation state of sulfur atoms.

No experimental X-ray absorption near-edge structure (XANES) or extended X-ray absorption fine structure (EXAFS) data have been published for this compound. A hypothetical sulfur K-edge XANES spectrum would be expected to show distinct features for the two different sulfur environments. The thiophenic sulfur, being in a lower oxidation state, would exhibit an absorption edge at a lower energy compared to the more oxidized sulfur atom in the sulfinate group. The pre-edge features and the shape of the absorption edge could provide detailed information about the local symmetry and bonding of each sulfur atom. acs.orgnih.gov

Despite the potential utility of this compound in synthetic chemistry, a comprehensive spectroscopic and computational characterization of this compound is currently lacking in the scientific literature. While predictions for its spectroscopic signatures can be made based on the analysis of related compounds, experimental data from FTIR, Raman, ¹H, ¹³C, ³³S NMR, and X-ray spectroscopy are needed for a complete understanding of its molecular and electronic structure. Such studies would be invaluable for elucidating its properties and paving the way for its potential applications.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the electronic structure of a material by measuring the absorption of X-rays as a function of energy. nih.gov For this compound, sulfur K-edge XAS would be particularly informative. The absorption of an X-ray photon excites a core electron (from the 1s orbital of sulfur) to unoccupied electronic states, providing a detailed map of the unoccupied density of states projected on the sulfur atom. nih.gov

The near-edge region of the spectrum, known as X-ray Absorption Near Edge Structure (XANES), is highly sensitive to the oxidation state and coordination chemistry of the absorbing atom. esrf.fr For the sulfur atom in the sulfinate group (-SO₂⁻), a significant chemical shift to higher energy would be expected compared to the thiophenic sulfur, reflecting its higher formal oxidation state. esrf.fr

The spectrum of the thiophenic sulfur would likely be characterized by two prominent pre-edge features corresponding to transitions from the sulfur 1s core level to unoccupied π* and σ* orbitals of the thiophene ring. rsc.org Specifically, a sharp peak at lower energy would be assigned to the 1s → π* transition, and a broader resonance at higher energy to the 1s → σ* transition. The presence of the electron-withdrawing bromine and sulfinate substituents would be expected to shift these transitions to higher energies compared to unsubstituted thiophene.

Illustrative XAS Data for this compound

| Sulfur Atom | Expected Absorption Edge Energy (eV) | Key Pre-Edge Features | Interpretation |

| Thiophenic Sulfur | ~2472 | 1s → π, 1s → σ | Probes the unoccupied orbitals of the thiophene ring. |

| Sulfinate Sulfur | ~2480 | 1s → molecular orbitals of the -SO₂⁻ group | Reflects the higher oxidation state and local symmetry of the sulfinate group. |

X-ray Emission Spectroscopy (XES)

X-ray Emission Spectroscopy (XES) is a complementary technique to XAS that provides information about the occupied electronic states. esrf.fr In a non-resonant XES experiment, a core hole is created, and the subsequent radiative decay of an electron from a higher-lying occupied orbital to fill this core hole is measured. Sulfur Kβ XES, which involves the filling of a 1s core hole by a 3p electron, is particularly sensitive to the character of the occupied valence orbitals. rsc.org

For this compound, two distinct emission spectra would be anticipated, corresponding to the two non-equivalent sulfur atoms. The XES spectrum of the thiophenic sulfur would be characteristic of an aromatic sulfur environment, with the spectral shape reflecting the contribution of the sulfur 3p orbitals to the occupied molecular orbitals of the dibromothiophene ring system. rsc.org

The sulfinate sulfur, on the other hand, would exhibit a different spectral signature. The emission spectrum would be dominated by transitions originating from the molecular orbitals localized on the -SO₂⁻ group. The energies and intensities of these emission lines would provide a sensitive probe of the bonding and electronic structure of the sulfinate functionality.

Theoretical Calculations for Spectroscopic Correlation and Electronic Structure

To complement experimental spectroscopic data and to gain a deeper understanding of the electronic properties of this compound, theoretical calculations are an invaluable tool. Quantum chemical calculations can be employed to predict spectroscopic features, analyze bonding, and quantify electronic transitions.

Quantum Chemical Calculations of Electronic Transitions and Energy Gaps

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational methods for investigating the electronic structure and excited-state properties of molecules. researchgate.net For this compound, DFT calculations would be used to optimize the molecular geometry and to determine the energies and compositions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO provides an estimate of the electronic band gap, a crucial parameter that governs the molecule's electronic and optical properties. The spatial distribution of the HOMO and LUMO would reveal the regions of the molecule involved in the fundamental electronic excitation. It is anticipated that the HOMO would have significant contributions from the thiophene ring and the sulfinate group, while the LUMO would be predominantly localized on the dibromothiophene scaffold.

Illustrative Calculated Electronic Properties for this compound

| Parameter | Expected Calculated Value | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Correlates with the electronic stability and the energy of the lowest electronic transition. |

Natural Bond Orbital (NBO) Analysis for Inter- and Intra-molecular Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding, charge distribution, and conjugative interactions within a molecule. nih.govwikipedia.org It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding (i.e., core, lone pair, and bonding orbitals).

For this compound, NBO analysis would provide a quantitative picture of the electron density distribution. nih.gov The analysis would likely reveal a significant polarization of the C-Br bonds, with a partial positive charge on the carbon atoms and a partial negative charge on the bromine atoms. Similarly, the S-O bonds in the sulfinate group would be highly polarized.

Illustrative NBO Analysis Results for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interpretation |

| LP(S_thiophene) | π(C=C) | 5-15 | Delocalization of sulfur lone pair into the thiophene ring, contributing to aromaticity. |

| LP(O_sulfinate) | σ(S-C) | 2-8 | Hyperconjugative interaction stabilizing the sulfinate group. |

| π(C=C) | σ*(C-Br) | 1-5 | Weak delocalization from the ring into the C-Br antibonding orbitals. |

Research Applications and Potential of Dibromothiophene Sulfinates in Advanced Materials and Synthesis

Integration into Advanced Organic Synthesis: Building Complex Molecular Architectures

The dual reactivity of sodium 3,4-dibromothiophene-2-sulfinate makes it a valuable tool for synthetic chemists aiming to construct intricate molecular frameworks. The interplay between the reactive bromine atoms and the versatile sulfinate group allows for sequential and controlled modifications, enabling the synthesis of highly tailored thiophene-based structures.

Precursors for Highly Functionalized Thiophenes

This compound is a potent precursor for creating a wide array of highly functionalized thiophenes. The core of its utility lies in the differential reactivity of its functional groups. The bromine atoms on the thiophene (B33073) ring are susceptible to substitution via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, allowing for the introduction of diverse aryl, alkyl, or other organic fragments at the 3 and 4 positions. nih.gov

Simultaneously, the sodium sulfinate group (SO₂Na) is a versatile functional handle. It can be a precursor to sulfones, sulfonamides, and thiosulfonates. rsc.org Sodium sulfinates are known to act as effective nucleophilic partners in palladium-catalyzed desulfinylative cross-coupling reactions, providing a pathway to form new carbon-carbon bonds at the 2-position. rsc.org This orthogonal reactivity allows for a stepwise and regioselective functionalization of the thiophene ring. For instance, the bromine atoms can be replaced first, followed by a transformation involving the sulfinate group, or vice versa, providing chemists with strategic control over the synthesis of complex, unsymmetrically substituted thiophenes. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Position | Functional Group | Potential Reactions | Resulting Functionality |

|---|---|---|---|

| 2 | -SO₂Na | Desulfinylative Cross-Coupling | C-C bond (e.g., Aryl, Vinyl) |

| 2 | -SO₂Na | Oxidation | Sulfonyl Halide (-SO₂Cl) |

| 2 | -SO₂Na | Reaction with Amines | Sulfonamide (-SO₂NR₂) |

| 3, 4 | -Br | Suzuki Coupling | Aryl/Vinyl Substitution |

| 3, 4 | -Br | Stille Coupling | Aryl/Alkyl/Vinyl Substitution |

| 3, 4 | -Br | Sonogashira Coupling | Alkynyl Substitution |

| 3, 4 | -Br | Buchwald-Hartwig Amination | C-N Bond Formation |

Role in Cascade Processes and Multicomponent Reactions

The unique electronic and structural characteristics of thiophene derivatives and the reactivity of sulfinates suggest a potential role for this compound in cascade and multicomponent reactions (MCRs). MCRs are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants. tandfonline.comnih.gov Thiophene derivatives are often synthesized and utilized in such reactions to build complex heterocyclic systems. nih.govbohrium.com

Sodium sulfinates can participate in cascade reactions by acting as sources of sulfonyl radicals under oxidative conditions or by engaging in nucleophilic additions. mdpi.comnih.gov For example, a reaction could be envisioned where one of the bromine atoms on the thiophene ring undergoes an initial coupling reaction, and the resulting intermediate is then trapped intramolecularly by the sulfinate group, leading to a fused heterocyclic system. A sulfur-assisted five-cascade sequential reaction has been reported for the synthesis of functionalized thiophenes, highlighting the utility of sulfur-based functionalities in mediating complex transformations. nih.gov The presence of multiple reactive sites in this compound makes it an intriguing candidate for the design of novel cascade processes to rapidly generate molecular complexity. researchgate.net

Exploration in Materials Science Research

The inherent electronic properties of the thiophene ring make it a cornerstone of organic electronics. The functional groups on this compound provide avenues to tune these properties and incorporate the molecule into advanced materials for a variety of applications.

Components in Organic Electronic Materials and Conductive Polymers

Thiophene-based monomers are fundamental building blocks for conductive polymers, which are essential materials in organic electronics. semanticscholar.orgresearchgate.net Polythiophenes, such as poly(3,4-ethylenedioxythiophene) (PEDOT), are prized for their high conductivity, stability, and transparency. nih.govmdpi.comfrontiersin.orgossila.comnih.gov The synthesis of these polymers often starts from halogenated thiophene precursors. The bromine atoms on this compound can facilitate polymerization through reactions like Grignard metathesis (GRIM) polymerization or Stille coupling, leading to poly(dibromothiophene) derivatives.

The sulfinate group could be further modified post-polymerization or on the monomer to introduce sulfonate functionalities. The incorporation of sulfonate groups is a known strategy to impart water solubility and modify the electronic properties of conductive polymers, as seen in the widely used PEDOT:PSS (poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate)). researchgate.net Therefore, this compound could serve as a monomer for novel, functionalized polythiophenes with tailored solubility, conductivity, and processability for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and antistatic coatings. rsc.org

Ligands in Nanocrystal Synthesis and Surface Passivation Strategies

Colloidal semiconductor nanocrystals, or quantum dots, have properties that are highly dependent on the ligands passivating their surface. iu.edumit.edu These ligands control nanocrystal growth, stability, and electronic behavior. Thiophene-based molecules have recently been explored as effective ligands for passivating perovskite nanocrystals, leading to enhanced luminescence and stability. frontiersin.orgnih.gov The sulfur atom in the thiophene ring can coordinate to the nanocrystal surface, passivating defects.

This compound offers a multifunctional ligand structure. The sulfinate group could provide a strong, bidentate anchor to the nanocrystal surface, while the thiophene ring interacts with the surface atoms. Furthermore, the bromine atoms could be used for post-synthesis modification, allowing the attachment of other functional molecules to the nanocrystal surface. Sulfonate ligands have also been used to tune the emission properties of doped nanocrystals. nih.gov This suggests that thiophene sulfinates could be valuable in developing novel ligand systems for precise control over nanocrystal properties and for creating hybrid materials with tailored functionalities. researchgate.netnih.govutexas.eduresearchgate.netresearchgate.net

Precursors for Organic Solar Cells and Sensor Technologies

Thiophene derivatives are ubiquitous in the active layers of organic solar cells (OSCs) due to their excellent light-harvesting and charge-transporting properties. mdpi.com Halogenated thiophenes, including dibromothiophenes, have been successfully used as solvent additives to control the morphology of the active layer in OSCs, leading to significant improvements in power conversion efficiency. bohrium.comrsc.orgrsc.orgnih.gov The presence of halogens can influence intermolecular interactions and molecular packing, which are critical for efficient charge separation and transport. researchgate.net

This compound could be utilized as a precursor to synthesize more complex thiophene-based donor or acceptor materials for OSCs. The dibromo-substitution pattern is a common starting point for extending π-conjugation through cross-coupling reactions, a key strategy for tuning the absorption spectrum and energy levels of photovoltaic materials. The sulfinate group could be converted to a sulfonate to improve interfacial properties between layers in the solar cell device or to enhance the processability of the material. Given the sensitivity of the thiophene electronic structure to substitution, derivatives of this compound are also promising candidates for chemical sensors, where interaction with an analyte would modulate the material's conductivity or optical properties. acs.org

Table 2: Potential Applications in Materials Science

| Application Area | Role of this compound | Key Structural Features | Potential Advantage |

|---|---|---|---|

| Conductive Polymers | Monomer Precursor | Dibromo-thiophene core | Synthesis of functionalized polythiophenes with tunable properties. |

| Nanocrystal Synthesis | Surface Ligand | Thiophene ring, Sulfinate group | Strong surface binding, defect passivation, post-synthesis functionalization. |

| Organic Solar Cells | Additive or Precursor for Active Materials | Halogenated thiophene structure | Morphology control, tuning of electronic and optical properties. |

| Sensor Technology | Precursor for Sensing Material | Functionalizable thiophene core | Modulation of electronic properties upon analyte interaction. |

Theoretical Predictions for Enhanced Material Properties and Design

Theoretical and computational studies, primarily leveraging Density Functional Theory (DFT), serve as a powerful tool for predicting the material properties of novel compounds like this compound and for guiding the design of advanced materials. By modeling the electronic structure of dibromothiophene sulfinates, researchers can anticipate their performance in various applications, particularly in organic electronics.

Computational investigations into substituted thiophene derivatives have established a clear correlation between molecular structure and electronic properties. The introduction of electron-withdrawing or electron-donating groups onto the thiophene ring significantly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, dictates the material's band gap, charge transport characteristics, and optical absorption properties.

In the case of 3,4-dibromothiophene (B32776) derivatives, the two bromine atoms act as electron-withdrawing groups. This substitution is predicted to lower both the HOMO and LUMO energy levels. The extent of this energy level depression can be fine-tuned by the nature and position of other functional groups. The presence of the sulfinate group (SO2Na), also an electron-withdrawing entity, is expected to further modulate these electronic characteristics. Theoretical models can precisely calculate the anticipated HOMO-LUMO gap, a critical parameter for designing semiconductor materials. A smaller HOMO-LUMO gap is generally desirable for applications in organic photovoltaics and field-effect transistors, as it facilitates electron excitation and charge transport.

Furthermore, computational models can predict the impact of these substitutions on the material's stability. For instance, the strength of the carbon-bromine and carbon-sulfur bonds can be calculated to estimate the thermal and chemical stability of the resulting materials. This predictive capability is invaluable for designing materials that can withstand the operational stresses in electronic devices.

The design of novel materials based on dibromothiophene sulfinate building blocks can be significantly accelerated through in silico screening. By computationally modeling a variety of derivatives with different substituents, it is possible to identify candidates with optimized electronic and physical properties before undertaking laborious and expensive synthesis. For example, theoretical studies can explore how replacing the bromine atoms with other halogens or introducing different alkyl or aryl groups might tune the material's properties for specific applications.

A summary of theoretically predicted electronic properties for a model thiophene derivative and the expected influence of bromo and sulfinate substituents is presented in the table below. These values are illustrative and would be precisely quantified for this compound through specific DFT calculations.

| Compound | Substituents | Predicted HOMO Level | Predicted LUMO Level | Predicted Band Gap | Potential Impact on Material Properties |

| Thiophene | None | High | High | Large | Insulating behavior |

| 3,4-Dibromothiophene | 2x Br | Lowered | Lowered | Reduced | Improved charge injection/transport |

| This compound | 2x Br, 1x SO2Na | Further Lowered | Further Lowered | Further Reduced | Enhanced semiconducting properties, potential for n-type behavior |

These theoretical predictions underscore the potential of dibromothiophene sulfinates as versatile building blocks for the rational design of advanced organic materials with tailored electronic properties for a new generation of electronic and optoelectronic devices.

Future Research Directions and Unresolved Challenges in Dibromothiophene Sulfinate Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

A significant challenge in contemporary organic synthesis is the development of environmentally benign and efficient methods for the preparation of complex molecules. While traditional routes to organosulfur compounds often involve harsh reagents and generate substantial waste, modern synthetic chemistry is increasingly focused on green and atom-economical approaches.

Future research in the synthesis of sodium 3,4-dibromothiophene-2-sulfinate should prioritize the development of sustainable methodologies. This could involve exploring direct C-H functionalization of a suitable thiophene (B33073) precursor, thereby avoiding the use of pre-functionalized starting materials and reducing the number of synthetic steps. Catalytic methods employing earth-abundant metals would be preferable to those relying on precious metals. Furthermore, the use of safer, renewable solvents and energy-efficient reaction conditions, such as photochemical or electrochemical methods, should be investigated. rsc.org

An important metric for the sustainability of a synthetic route is its atom economy, which measures the efficiency with which atoms from the reactants are incorporated into the final product. rsc.org Future synthetic strategies for this compound should be designed to maximize atom economy by minimizing the formation of byproducts. researchgate.netorganic-chemistry.org

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Classical Sulfination | Established methodology | Often involves harsh reagents, poor atom economy |

| Direct C-H Sulfination | High atom economy, reduced steps | Regioselectivity control, catalyst development |

| Photoredox Catalysis | Mild reaction conditions, sustainable | Catalyst cost and stability, substrate scope |

| Electrochemical Synthesis | Avoids chemical oxidants/reductants | Specialized equipment, electrolyte compatibility |

Exploration of Novel Reactivity Pathways and Unconventional Catalytic Systems

The unique structural features of this compound—a nucleophilic sulfinate group and two electrophilic bromine atoms on an aromatic ring—suggest a rich and varied reactivity profile that is yet to be explored.

Future investigations should focus on uncovering novel reaction pathways for this compound. The sulfinate group can act as a precursor to sulfonyl radicals, which can participate in a variety of addition and cyclization reactions. researchgate.net The development of new methods to generate and control the reactivity of the 3,4-dibromothiophenylsulfonyl radical would be a significant advance.

The two bromine atoms on the thiophene ring are prime handles for cross-coupling reactions, allowing for the introduction of a wide range of substituents at these positions. The development of selective and sequential cross-coupling reactions would enable the synthesis of highly functionalized thiophene derivatives with precisely controlled substitution patterns. jcu.edu.au Unconventional catalytic systems, such as palladium/norbornene cooperative catalysis, could enable novel vicinal difunctionalization reactions of the thiophene core. nih.gov

Application of Advanced In Situ Characterization Techniques for Real-Time Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new transformations. The application of advanced in situ characterization techniques can provide real-time insights into the species present in a reacting mixture, allowing for the identification of intermediates and the elucidation of reaction pathways.

Future mechanistic studies on the reactions of this compound would benefit greatly from the use of techniques such as in situ NMR spectroscopy, IR spectroscopy, and mass spectrometry. These methods can provide valuable information on the kinetics and thermodynamics of a reaction, as well as the structure of transient species. For example, in situ NMR could be used to monitor the progress of a cross-coupling reaction, identifying the formation of catalytic intermediates.

Design and Synthesis of New Dibromothiophene Sulfinate Derivatives with Tailored Reactivity and Specific Applications

The modular nature of this compound makes it an ideal platform for the design and synthesis of new derivatives with tailored properties. By strategically modifying the substituents on the thiophene ring, it should be possible to fine-tune the electronic and steric properties of the molecule, thereby controlling its reactivity and imparting specific functionalities.

Future work in this area should focus on the rational design of new dibromothiophene sulfinate derivatives for specific applications. For example, the introduction of chiral auxiliaries could lead to the development of new chiral organosulfur reagents for asymmetric synthesis. researchgate.net The incorporation of fluorescent moieties could result in the creation of novel probes for biological imaging. The synthesis of polymeric materials derived from functionalized dibromothiophene sulfinates could lead to new organic electronic materials with tailored properties.

Expanded Applications in Emerging Fields of Chemical and Materials Research

While the immediate applications of this compound are yet to be fully realized, the broader class of functionalized thiophenes has already made a significant impact in a number of emerging fields.

Future research should aim to explore the potential of this compound and its derivatives in areas such as organic electronics, where thiophene-based materials are widely used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices. The unique substitution pattern of this compound could lead to materials with novel electronic and optical properties.

In the field of medicinal chemistry, thiophene is a well-established pharmacophore found in numerous approved drugs. The ability to introduce diverse functionality onto the 3,4-dibromothiophene-2-sulfinate scaffold could lead to the discovery of new drug candidates with improved efficacy and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.